molecular formula C11H11NO4 B037928 2,2-Dimethyl-6-nitro-chroman-4-one CAS No. 111478-49-0

2,2-Dimethyl-6-nitro-chroman-4-one

Cat. No.: B037928
CAS No.: 111478-49-0
M. Wt: 221.21 g/mol
InChI Key: SKWGQIKSBYQUAP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-nitro-chroman-4-one: is a heterocyclic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol It is a derivative of chroman-4-one, featuring a nitro group at the 6-position and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2-Dimethyl-6-nitro-chroman-4-one can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: 2,2-Dimethyl-6-amino-chroman-4-one.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: 2,2-Dimethyl-6-nitro-chroman-4-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for creating more complex molecules .

Biology and Medicine: Research has shown that derivatives of chroman-4-one, including this compound, exhibit a range of biological activities. These include anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The biological activity of 2,2-Dimethyl-6-nitro-chroman-4-one is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the chroman-4-one scaffold is known to inhibit enzymes and modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

    Chroman-4-one: Lacks the nitro and methyl groups, but shares the core structure.

    2,2-Dimethylchroman-4-one: Similar structure without the nitro group.

    6-Nitrochroman-4-one: Similar structure without the methyl groups.

Uniqueness: 2,2-Dimethyl-6-nitro-chroman-4-one is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2,2-dimethyl-6-nitro-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-11(2)6-9(13)8-5-7(12(14)15)3-4-10(8)16-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWGQIKSBYQUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563874
Record name 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111478-49-0
Record name 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 111478-49-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2,2-Dimethylchroman-4-one (4 g, 23.2 mmol) was added portionwise over 10 minutes to 7 ml of concentrated sulfuric acid at 0°-5° C., then cooled in an acetone-ice bath as concentrated nitric acid (s.g. 1.5, 90%, 1.4 ml) in 3 ml concentrated sulfuric acid was added dropwise over 20 minutes. The resulting mixture was poured into 100 ml ice and water and extracted 2×50 ml ethyl acetate. The organic layers were combined, washed 4×50 ml water and then brine, dried over magnesium sulfate, stripped to solids (5.3 g) and chromatographed on 500 g silica gel, gradiently eluting with 20:1, 15:1, 10:1 and finally 5:1 hexane:diethyl ether to yield title product as a white solid, 2.1 g (39%); tlc Rf 0.3 (1:1 diethyl ether:hexane); m/e 221(P+), 206, 166, 120.
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4 g
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100 mL
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